- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

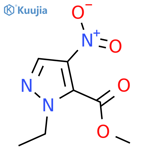

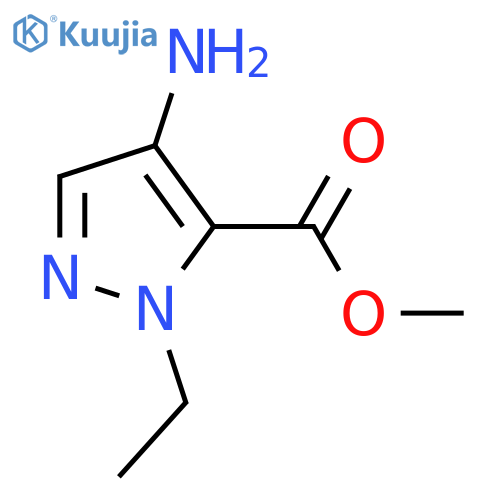

Cas no 923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate)

923283-57-2 structure

Nombre del producto:methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

Número CAS:923283-57-2

MF:C7H11N3O2

Megavatios:169.181141138077

MDL:MFCD16619951

CID:737851

PubChem ID:54775640

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 4-amino-1-ethyl-1H-Pyrazole-5-carboxylic acid methyl ester

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester

- methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

- methyl 4-amino-2-ethylpyrazole-3-carboxylate

- methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

- Methyl4-amino-1-ethyl-1H-pyrazole-5-carboxylate

- DTXSID10716766

- JKUAKLZRAQWJFV-UHFFFAOYSA-N

- EN300-255782

- DA-32521

- AS-48753

- AKOS005265091

- CS-0242821

- SCHEMBL569285

- SY209922

- 923283-57-2

- F53209

- MFCD16619951

-

- MDL: MFCD16619951

- Renchi: 1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3

- Clave inchi: JKUAKLZRAQWJFV-UHFFFAOYSA-N

- Sonrisas: O=C(C1N(CC)N=CC=1N)OC

Atributos calculados

- Calidad precisa: 169.085126602g/mol

- Masa isotópica única: 169.085126602g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 174

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 70.1Ų

- Xlogp3: 0.6

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6896-250MG |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 97% | 250MG |

¥ 1,821.00 | 2023-04-12 | |

| Enamine | EN300-255782-2.5g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 2.5g |

$2089.0 | 2024-06-19 | |

| abcr | AB511662-500 mg |

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; . |

923283-57-2 | 500MG |

€981.40 | 2023-04-18 | ||

| TRC | M288483-50mg |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 50mg |

$ 185.00 | 2022-06-04 | ||

| TRC | M288483-10mg |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1098328-500MG |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 97% | 500mg |

$405 | 2024-07-21 | |

| Chemenu | CM391223-10g |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 95%+ | 10g |

$4140 | 2023-01-03 | |

| Enamine | EN300-255782-0.1g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 0.1g |

$348.0 | 2024-06-19 | |

| Enamine | EN300-255782-0.25g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 0.25g |

$496.0 | 2024-06-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11544-5g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 5g |

$1661 | 2023-09-07 |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 14 h, rt

Referencia

- Pyrazolo-heteroaryl derivative, preparation method and medical use, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 50 psi, rt

Referencia

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Raw materials

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preparation Products

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Literatura relevante

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate) Productos relacionados

- 2034490-59-8(3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione)

- 2034350-92-8(1-(2-phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea)

- 1022979-94-7(Ethyl 2-(6-Hydroxy-2,3-dihydrobenzobthiophen-3-yl)acetate)

- 2091137-71-0(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid)

- 1565461-42-8(5,7-dichloro-3,4-dihydroquinazolin-4-one)

- 2034505-25-2(5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)

- 139975-78-3(3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile)

- 1311279-84-1(4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide)

- 2138358-45-7(N-methyl-1-[5-(trifluoromethyl)thiophen-2-yl]ethanesulfonamide)

- 2228282-56-0(N-methyl-1-(2-propylpentyl)cyclopropan-1-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923283-57-2)methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

Pureza:99%

Cantidad:1g

Precio ($):621.0